4-Amino-2-ethylbenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-amino-2-ethylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-2-6-5-7(10)3-4-8(6)9(11)12/h3-5H,2,10H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDTLFYSTDFWPOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Strategic Importance of Substituted Benzoic Acids in Contemporary Organic Synthesis
Substituted benzoic acids are a cornerstone of modern organic synthesis due to their versatile reactivity and wide-ranging applications. The presence of the carboxylic acid group allows for a variety of chemical transformations, such as esterification and amidation, while the substituents on the aromatic ring can be tailored to influence the molecule's electronic properties and steric hindrance. annexechem.com This adaptability makes them crucial building blocks for creating more complex molecules with desired functionalities. annexechem.com
In the pharmaceutical industry, substituted benzoic acids are integral to the development of new drugs. They are found in the structures of numerous medications, including anti-inflammatory agents, analgesics, and anticancer drugs. ontosight.aipreprints.orgnih.gov The specific substituents on the benzoic acid ring can be modified to enhance a drug's efficacy, improve its bioavailability, or reduce its side effects. ontosight.ai Beyond pharmaceuticals, these compounds are also used in the synthesis of agrochemicals, dyes, and polymers. chemimpex.comchemimpex.com The ability to systematically alter the structure of substituted benzoic acids provides chemists with a powerful tool for designing and creating new materials and biologically active compounds. researchgate.net
Position of 4 Amino 2 Ethylbenzoic Acid As a Versatile Synthetic Intermediate
Established and Emerging Synthesis Routes for this compound
The construction of the this compound scaffold can be achieved through several strategic pathways, each starting from different precursors and employing distinct chemical transformations.
Reductive Synthesis from Nitroaromatic Precursors
A common and effective method for introducing an amino group onto an aromatic ring is through the reduction of a nitro group. For the synthesis of this compound, this typically involves the reduction of a 2-ethyl-4-nitrobenzoic acid precursor. A variety of reducing agents and conditions can be employed for this transformation.
Historically, methods like catalytic hydrogenation using palladium on carbon (Pd/C) or Raney nickel have been widely used. orgsyn.org However, these methods often require specialized equipment for handling hydrogen gas under pressure. orgsyn.org To circumvent these challenges, alternative reducing systems have been developed. One such method utilizes indium metal in the presence of ammonium (B1175870) chloride in an aqueous ethanol (B145695) solution, offering a more environmentally friendly approach. orgsyn.org
Another approach involves the reduction of the nitro group at an earlier stage of the synthesis. For instance, 2-acetyl-6-nitrobenzoic acid can be reduced to form an amino group, which is then followed by further transformations to yield the final product. google.com This multi-step process allows for the sequential introduction of the required functional groups.
Table 1: Comparison of Reducing Agents for Nitro Group Reduction
| Reducing Agent/System | Advantages | Disadvantages |
| Catalytic Hydrogenation (e.g., Pd/C, Raney Ni) | High efficiency and selectivity. | Requires high-pressure hydrogen gas, flammable catalysts. orgsyn.org |
| Indium/Ammonium Chloride | Can be performed in aqueous solutions, ecologically friendlier. orgsyn.org | Indium is a relatively expensive metal. |
| Sodium Borohydride | Readily available and easy to handle. | May require specific co-reagents or conditions for selective reduction of nitro groups. google.com |
Alkylation Approaches Utilizing Aminobenzoic Acid Scaffolds
An alternative synthetic strategy involves the introduction of the ethyl group onto a pre-existing aminobenzoic acid framework. This can be achieved through alkylation reactions, although controlling the regioselectivity can be a significant challenge. While direct Friedel-Crafts alkylation of aminobenzoic acids is theoretically possible, the amino group's activating and directing effects can lead to a mixture of products. vulcanchem.com
A more controlled approach involves the alkylation of a protected aminobenzoic acid derivative. For example, a protected 4-aminobenzoic acid ester can be subjected to an alkylation reaction, followed by deprotection and hydrolysis to yield the desired product. The specific protecting groups and alkylating agents used would be crucial for the success of this route. Research into the alkylation of related compounds, such as 3,5-dichloro-4-hydroxybenzoate, demonstrates the use of alkyl bromides in the presence of a base like potassium carbonate to achieve alkylation of a phenolic group, a process which can be conceptually adapted. nih.gov
Hydrolytic Pathways for Carboxylic Acid Formation
Many synthetic routes to this compound initially produce an ester or nitrile derivative, which must then be hydrolyzed to yield the final carboxylic acid. This is a common final step in multi-step syntheses.
Base-catalyzed hydrolysis, often using sodium hydroxide (B78521) or potassium hydroxide in an aqueous or alcoholic solution, is a frequently employed method for converting esters to carboxylic acids. nih.govgoogleapis.com This process involves the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon. Similarly, nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions, typically requiring heating. The Sandmeyer reaction, for instance, can be used to convert an amino group to a nitrile, which is then hydrolyzed to a carboxylic acid. scirp.org
The choice of hydrolytic conditions is critical to avoid unwanted side reactions, particularly with the presence of other functional groups on the aromatic ring. For instance, harsh acidic or basic conditions could potentially affect the amino group.
Advanced Reaction Techniques and Conditions
Modern organic synthesis focuses on developing highly selective and efficient reactions. For aminobenzoic acids, this includes strategies for precise functional group placement and catalytic methods for derivatization.
Regioselective Synthetic Strategies for Aminobenzoic Acids
Achieving specific substitution patterns on an aromatic ring is a central challenge in organic synthesis. For polysubstituted aminobenzoic acids, regioselectivity is paramount. The directing effects of the existing substituents play a crucial role. The amino group is a strong activating group and an ortho-, para-director, while the carboxylic acid group is a deactivating group and a meta-director.
Advanced strategies to control regioselectivity include the use of directing groups or employing specific reaction pathways that favor a particular isomer. For example, Diels-Alder reactions using substituted pyrones have been shown to be effective in the regioselective synthesis of certain trifluoromethyl-containing aminobenzoic acid derivatives. researchgate.net Palladium-catalyzed cascade reactions, such as the Narasaka-Heck/C-H activation/annulation, have also been developed for the regioselective synthesis of complex nitrogen-containing heterocycles, showcasing the power of modern catalysis in controlling regiochemistry. rsc.org In the synthesis of quinazolinones from methyl anthranilates, the choice of catalyst and reaction conditions can lead to the exclusive formation of one regioisomer over another. nih.gov
Catalytic Enhancements in Ester and Amine Derivatization
The carboxylic acid and amino groups of this compound are ripe for further chemical modification, often to create amides and esters with specific biological or material properties. nih.gov Catalytic methods are often employed to enhance the efficiency and selectivity of these derivatization reactions.
For esterification, while traditional Fischer esterification (reaction with an alcohol in the presence of a strong acid catalyst) is an option, milder methods are often preferred to avoid side reactions. For amidation, the coupling of the carboxylic acid with an amine is typically facilitated by a coupling agent. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are used to activate the carboxylic acid for nucleophilic attack by the amine. nih.gov
Biocatalysis, using enzymes like lipases, is an emerging green chemistry approach for amide bond formation. rsc.org Lipases can catalyze the amidation of esters or even directly couple carboxylic acids and amines under specific conditions, such as in low-water systems or ionic liquids to shift the reaction equilibrium. rsc.org These enzymatic methods offer high selectivity and operate under mild conditions, reducing the need for harsh reagents and protecting groups.
Sophisticated Synthetic Methodologies and Chemical Transformations of this compound
The chemical compound this compound, a substituted aromatic carboxylic acid, is a versatile building block in organic synthesis. Its reactivity is characterized by the interplay of three distinct functional groups: a primary aromatic amine, an ethyl group, and a carboxylic acid. This article explores advanced synthetic methodologies and chemical transformations involving this compound, focusing on modern techniques and derivative preparations.
Advanced Spectroscopic and Diffraction Based Structural Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the constituent atoms.
Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of 4-Amino-2-ethylbenzoic acid in a solvent like DMSO-d₆ is expected to show distinct signals corresponding to the aromatic protons, the ethyl group protons, the amino group protons, and the carboxylic acid proton.
The key features of the predicted ¹H NMR spectrum are as follows:
Aromatic Protons: The benzene (B151609) ring is substituted at positions 1, 2, and 4. This substitution pattern will give rise to a characteristic set of signals in the aromatic region of the spectrum. The proton at position 6 (H-6) is expected to appear as a doublet, coupled to the proton at position 5 (H-5). The proton at position 5 will appear as a doublet of doublets, coupled to both H-6 and H-3. The proton at position 3 (H-3) will likely appear as a doublet, with a smaller coupling constant due to its meta-relationship with H-5.
Ethyl Group Protons: The ethyl group will exhibit a quartet for the methylene (B1212753) (-CH₂-) protons, resulting from coupling to the three adjacent methyl (-CH₃) protons. The methyl protons will appear as a triplet, coupled to the two methylene protons.
Amino and Carboxylic Acid Protons: The two protons of the amino group (-NH₂) are expected to appear as a broad singlet. The acidic proton of the carboxylic acid group (-COOH) will also likely appear as a broad singlet, typically at a higher chemical shift.
A comparative analysis with the known ¹H NMR data for 4-amino-2-methylbenzoic acid supports these predictions. The primary difference will be the presence of the quartet and triplet signals characteristic of the ethyl group, in place of the singlet corresponding to the methyl group in the analog.
Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-6 | ~ 7.6 - 7.8 | d | ~ 8.0 - 9.0 |
| H-5 | ~ 6.6 - 6.8 | dd | J ≈ 8.0 - 9.0, J ≈ 2.0 - 3.0 |
| H-3 | ~ 6.5 - 6.7 | d | ~ 2.0 - 3.0 |
| -CH₂- (ethyl) | ~ 2.6 - 2.8 | q | ~ 7.0 - 8.0 |
| -CH₃ (ethyl) | ~ 1.1 - 1.3 | t | ~ 7.0 - 8.0 |
| -NH₂ | ~ 5.0 - 6.0 | br s | - |
| -COOH | ~ 12.0 - 13.0 | br s | - |
d = doublet, dd = doublet of doublets, q = quartet, t = triplet, br s = broad singlet
Carbon (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.
The predicted ¹³C NMR spectrum will feature:
Aromatic Carbons: Six signals are expected for the six carbons of the benzene ring. The chemical shifts will be influenced by the attached functional groups. The carbon bearing the carboxylic acid group (C-1) and the carbon bearing the amino group (C-4) will be significantly affected. The carbons at positions 2, 3, 5, and 6 will also have characteristic shifts based on their substitution and position relative to the other functional groups.
Ethyl Group Carbons: Two signals corresponding to the methylene (-CH₂) and methyl (-CH₃) carbons of the ethyl group will be present in the aliphatic region of the spectrum.
Carboxylic Acid Carbon: The carbonyl carbon of the carboxylic acid group will appear at a characteristic downfield chemical shift.
Comparison with the ¹³C NMR data for 4-amino-2-methylbenzoic acid allows for a reliable prediction of the chemical shifts for the aromatic and carboxylic acid carbons. The key difference will be the signals for the ethyl group carbons instead of the single methyl carbon signal.
Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 | ~ 115 - 120 |
| C-2 | ~ 140 - 145 |
| C-3 | ~ 110 - 115 |
| C-4 | ~ 150 - 155 |
| C-5 | ~ 112 - 117 |
| C-6 | ~ 130 - 135 |
| -CH₂- (ethyl) | ~ 20 - 25 |
| -CH₃ (ethyl) | ~ 13 - 16 |
| -C=O (Carboxyl) | ~ 168 - 172 |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
The FT-IR spectrum of this compound is expected to display characteristic absorption bands corresponding to the various functional groups present in the molecule.
Key expected vibrational modes include:
O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid, often overlapping with C-H stretching bands.
N-H Stretch: Two sharp to medium bands in the region of 3300-3500 cm⁻¹ are expected for the symmetric and asymmetric stretching vibrations of the primary amino group (-NH₂).
C-H Stretch: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations of the ethyl group will be observed just below 3000 cm⁻¹.
C=O Stretch: A strong, sharp absorption band in the region of 1680-1710 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of the carboxylic acid.
N-H Bend: The scissoring vibration of the primary amino group usually appears in the region of 1590-1650 cm⁻¹.
C=C Stretch: Aromatic C=C stretching vibrations give rise to several bands of variable intensity in the 1450-1600 cm⁻¹ region.
C-N Stretch: The stretching vibration of the aromatic carbon-nitrogen bond is expected in the 1250-1360 cm⁻¹ region.
O-H Bend: The in-plane bending of the carboxylic acid O-H group can be found in the 1300-1440 cm⁻¹ region.
C-H Bends: Out-of-plane bending vibrations of the aromatic C-H bonds are characteristic of the substitution pattern and appear in the 650-900 cm⁻¹ region.
Table 3: Predicted FT-IR Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |
| N-H Stretch (Amino) | 3300 - 3500 | Medium, Sharp (two bands) |
| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium |
| C=O Stretch (Carboxylic Acid) | 1680 - 1710 | Strong, Sharp |
| N-H Bend (Amino) | 1590 - 1650 | Medium to Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak (multiple bands) |
| C-N Stretch | 1250 - 1360 | Medium |
FT-IR spectroscopy can also provide insights into the conformational preferences of a molecule. For this compound, the orientation of the carboxylic acid and ethyl groups relative to the benzene ring can be influenced by steric and electronic interactions. In the solid state, intermolecular hydrogen bonding involving the carboxylic acid and amino groups is expected to play a significant role in determining the crystal packing and the conformation of the individual molecules.
The position and shape of the O-H and C=O stretching bands can be particularly sensitive to hydrogen bonding. For instance, in a dimeric form, which is common for carboxylic acids, the O-H stretch is very broad, and the C=O stretch appears at a lower frequency compared to the monomeric form. Detailed conformational analysis would typically require a combination of experimental FT-IR data (including studies in different phases or at different temperatures) and computational modeling, which is beyond the scope of the currently available data.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry of this compound confirms its molecular identity and provides insight into its structural stability. The compound's molecular formula is C₉H₁₁NO₂, yielding a calculated molecular weight of approximately 165.19 g/mol . nih.gov In electrospray ionization (ESI) mass spectrometry, the molecule is expected to be readily observed as the protonated species [M+H]⁺ in positive ion mode or the deprotonated species [M-H]⁻ in negative ion mode.
While a specific experimental mass spectrum for this compound is not widely published, its fragmentation pattern can be predicted based on the established behavior of aromatic carboxylic acids and amines. nih.govacs.org Under collision-induced dissociation (CID), several key fragmentation pathways are anticipated:
Decarboxylation: A primary fragmentation route involves the loss of the carboxylic acid group as CO₂ (44 Da), preceded or followed by the loss of a hydrogen atom.
Loss of Hydroxyl Radical: Fragmentation can occur via the loss of a hydroxyl radical (•OH, 17 Da) from the carboxylic acid group, a common pathway for benzoic acid derivatives. nih.gov
Loss of Ethyl Group: Cleavage of the ethyl group (C₂H₅, 29 Da) from the aromatic ring is another expected fragmentation pathway.
Amino Group Interactions: The presence of both amino and carboxylic acid groups can lead to more complex fragmentation patterns, sometimes involving intramolecular rearrangements, especially in ortho-substituted isomers. nih.gov
These fragmentation patterns are crucial for the structural elucidation of the molecule and for distinguishing it from its isomers.
X-ray Diffraction (XRD) for Single-Crystal and Powder Analysis
X-ray diffraction techniques are indispensable for the solid-state characterization of this compound, providing definitive information on its atomic arrangement and crystalline nature.
Determination of Crystal Structure and Molecular Conformation
While a specific single-crystal X-ray diffraction study for this compound is not publicly available, analysis of closely related structures, such as 4-aminobenzoic acid (PABA), allows for a reliable prediction of its molecular conformation. researchgate.netnih.gov The molecule is expected to have a nearly planar benzene ring. The carboxylic acid group is likely to be slightly twisted out of the plane of the aromatic ring. nih.gov The ethyl group at the 2-position will introduce some steric hindrance, potentially influencing the precise torsion angle of the adjacent carboxylic acid group.
Analysis of Intermolecular Interactions and Supramolecular Synthons
The crystal packing of this compound is predicted to be dominated by a network of hydrogen bonds, a characteristic feature of aminobenzoic acids. nih.gov The presence of both a hydrogen bond donor (amino group and carboxylic acid) and acceptor (carboxylic oxygen and amino nitrogen) allows for the formation of robust and predictable hydrogen-bonding patterns known as supramolecular synthons. researchgate.netnih.gov
Key expected synthons include:
Carboxylic Acid Dimer: A common motif where two carboxylic acid groups form a centrosymmetric dimer via two O—H···O hydrogen bonds. This is described by the graph-set notation R²₂(8). nih.gov
Acid-Amine Heterosynthon: An interaction where the carboxylic acid proton is donated to the amino group nitrogen (O—H···N), or where the amino group donates a proton to the carbonyl oxygen (N—H···O). In cocrystals with pyridine (B92270) derivatives, a robust acid-pyridine heterosynthon is frequently observed. nih.govrsc.org
Catemeric Chains: The amino group can also form N—H···O hydrogen bonds with the carboxylic acid group of an adjacent molecule, leading to the formation of extended chains.
Assessment of Crystalline Order and Morphology
Powder X-ray Diffraction (PXRD) serves as a fundamental tool for assessing the crystalline nature and phase purity of a bulk sample of this compound. A PXRD pattern of a crystalline sample would exhibit a series of sharp diffraction peaks at specific 2θ angles, which is a fingerprint of its unique crystal lattice. dergipark.org.trtandfonline.com In contrast, an amorphous sample would show a broad, featureless halo. The positions and intensities of the peaks from an experimental powder pattern can be compared to a pattern simulated from single-crystal X-ray data (if available) to confirm phase identity. The formation of new crystalline phases, such as cocrystals or salts, is confirmed by the appearance of new, unique peaks in the PXRD pattern that are distinct from the starting materials. dergipark.org.trgoogle.com
| Feature | Predicted Characteristic | Basis of Prediction (Analog Compounds) |
|---|---|---|
| Primary Intermolecular Interaction | Hydrogen Bonding | 4-aminobenzoic acid nih.gov |
| Common Supramolecular Synthons | Acid-Acid Dimer (R²₂(8)), Acid-Amine Heterosynthon | Aminopyridine-Carboxylic Acid Cocrystals researchgate.netnih.gov |
| PXRD Pattern | Series of sharp peaks confirming crystallinity | General principle for crystalline solids dergipark.org.tr |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within the this compound molecule. The chromophore in this case is the aminobenzoic acid moiety. The presence of the benzene ring, the carboxyl group, and the amino group gives rise to characteristic absorption bands in the ultraviolet region. libretexts.org
The expected electronic transitions are:
π→π* transitions: These high-energy transitions are associated with the π-electron system of the aromatic ring. They typically result in strong absorption bands. For substituted benzenes, these often appear as two distinct bands.
n→π* transitions: These transitions involve the promotion of a non-bonding electron (from the lone pairs on the oxygen of the carbonyl group or the nitrogen of the amino group) to an anti-bonding π* orbital. These transitions are generally of lower energy and intensity compared to π→π* transitions. youtube.com
Based on data for similar compounds like ethyl 4-aminobenzoate, absorption maxima can be expected in the range of 220-320 nm. The exact position and intensity of these peaks are influenced by the solvent polarity and the electronic effects of the substituents on the aromatic ring. researchgate.net
| Transition Type | Associated Functional Groups | Expected Wavelength Region | Reference |
|---|---|---|---|
| π→π | Aromatic Ring, Carbonyl C=O | ~220-280 nm | libretexts.org |
| n→π | Carbonyl C=O, Amino -NH₂ | ~280-320 nm | youtube.comresearchgate.net |
Compound List
| Compound Name |
|---|
| This compound |
| 4-aminobenzoic acid (PABA) |
| ethyl 4-aminobenzoate |
Computational Chemistry and Theoretical Modeling of 4 Amino 2 Ethylbenzoic Acid
Quantum Mechanical (QM) Approaches
Quantum mechanical approaches are fundamental to modern computational chemistry, providing a framework for understanding the electronic behavior of molecules. These methods solve the Schrödinger equation (or a simplified form) to determine the energy and wavefunction of a system, from which numerous properties can be derived.
Density Functional Theory (DFT) is a widely used quantum mechanical method that has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. It is particularly effective for studying the ground state properties of many-body systems, including atoms and molecules. DFT focuses on the electron density as the fundamental variable, rather than the complex many-electron wavefunction.
Studies on related substituted benzoic acids frequently employ DFT methods, such as the B3LYP hybrid functional, paired with various basis sets like 6-311G(d,p) or 6-311++G(d,p), to achieve reliable results. analis.com.mytandfonline.commdpi.combohrium.com
A primary application of DFT is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule—its ground state structure. This computational process systematically adjusts the atomic coordinates to find the minimum energy on the potential energy surface. The resulting optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles.
For 4-Amino-2-ethylbenzoic acid, the electronic structure and basic computed properties can be established. These descriptors are foundational for understanding the molecule's physical and chemical behavior.
Table 1: Computed Molecular Descriptors for this compound
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₁NO₂ |
| Molecular Weight | 165.19 g/mol |
| IUPAC Name | This compound |
| InChIKey | WDTLFYSTDFWPOF-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=C(C=CC(=C1)N)C(=O)O |
Data sourced from PubChem CID 17921342. nih.gov
DFT calculations are highly effective in predicting the vibrational spectra (Infrared and Raman) of molecules. By calculating the second derivatives of the energy with respect to atomic displacements, a set of harmonic vibrational frequencies can be obtained. These frequencies correspond to the stretching, bending, and torsional motions of the atoms.
The predicted frequencies are invaluable for interpreting experimental IR and Raman spectra, allowing for the assignment of specific spectral bands to particular vibrational modes. researchgate.net For instance, in studies of related compounds like p-aminobenzoic acid, characteristic bands for N-H stretching, C=O stretching, and aromatic ring vibrations are identified and assigned using theoretical calculations. researchgate.net It is a common practice to apply a scaling factor to the calculated frequencies to correct for approximations in the computational method and achieve better agreement with experimental data. nih.gov
Table 2: Example of Vibrational Mode Assignments for a Related Benzoic Acid
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |
|---|---|---|
| O-H Stretch | 3000 - 2500 | Stretching of the carboxylic acid hydroxyl group, often broad due to hydrogen bonding. |
| N-H Stretch | 3500 - 3300 | Asymmetric and symmetric stretching of the amine group. |
| C=O Stretch | 1720 - 1660 | Stretching of the carbonyl group in the carboxylic acid. |
| C=C Stretch | 1620 - 1450 | Aromatic ring stretching vibrations. |
| C-N Stretch | 1340 - 1250 | Stretching of the bond between the aromatic ring and the amino group. |
| O-H Bend | 1440 - 1395 | In-plane bending of the hydroxyl group. |
This table provides generalized data for substituted benzoic acids to illustrate the type of information obtained from vibrational calculations. researchgate.netnih.gov
Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.
The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's stability and reactivity. wuxiapptec.comnih.gov A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. wuxiapptec.comresearchgate.net Conversely, a small energy gap suggests that the molecule is more reactive and easily polarizable. researchgate.net DFT calculations are a standard method for determining the energies of the HOMO and LUMO and thus the energy gap. researchgate.net
Table 3: Concepts of Frontier Molecular Orbital Theory
| Term | Definition | Implication for Reactivity |
|---|---|---|
| HOMO | Highest Occupied Molecular Orbital | The orbital from which a molecule is most likely to donate electrons. Higher energy indicates a better electron donor. |
| LUMO | Lowest Unoccupied Molecular Orbital | The orbital to which a molecule is most likely to accept electrons. Lower energy indicates a better electron acceptor. |
| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO | A smaller gap generally correlates with higher chemical reactivity, lower stability, and greater polarizability. wuxiapptec.comresearchgate.net |
Molecular Orbital (MO) theory provides a comprehensive picture of electron distribution within a molecule. libretexts.org Beyond the frontier orbitals, analysis of the complete set of molecular orbitals allows for the assessment of various electronic properties. Computational methods can generate molecular electrostatic potential (MEP) maps, which illustrate the charge distribution on the molecule's surface. These maps are useful for predicting how a molecule will interact with other species, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).
Furthermore, Natural Bond Orbital (NBO) analysis can be performed. This technique investigates charge transfer, hyperconjugative interactions, and the nature of bonding within the molecule, providing deeper insight into its electronic structure and stability.
Density Functional Theory (DFT) Calculations for Ground State Properties
Computational Spectroscopy for Property Prediction
Computational spectroscopy uses theoretical calculations to predict and interpret the spectroscopic properties of molecules. This field is crucial for identifying unknown compounds and understanding the structural basis of experimental spectra.
DFT and other quantum chemical methods can accurately predict a range of spectroscopic data. As discussed, vibrational frequencies from DFT calculations aid in the analysis of IR and Raman spectra. analis.com.mybohrium.com In addition, computational methods are widely used to predict nuclear magnetic resonance (NMR) spectra. tandfonline.com Techniques like the Gauge-Independent Atomic Orbital (GIAO) method are employed to calculate the ¹H and ¹³C NMR chemical shifts. These theoretical predictions, when compared to experimental data, can confirm the proposed structure of a molecule. tandfonline.combohrium.com The accuracy of these predictions can often be improved by including a computational model for the solvent, which can influence the electronic environment of the molecule.
Table 4: Computational Methods for Spectroscopic Prediction
| Spectroscopy Type | Predicted Parameters | Common Computational Method |
|---|---|---|
| Infrared (IR) / Raman | Vibrational Frequencies and Intensities | Density Functional Theory (DFT) |
| Nuclear Magnetic (NMR) | Chemical Shifts (¹H, ¹³C) | Gauge-Independent Atomic Orbital (GIAO) with DFT |
Gauge-Including Atomic Orbital (GIAO) NMR Chemical Shift Calculations
Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for molecular structure elucidation. Computational chemistry provides powerful methods to predict NMR spectra, aiding in the interpretation of experimental data. The Gauge-Including Atomic Orbital (GIAO) method is a highly reliable and widely used approach for calculating NMR shielding tensors. gaussian.com This method, often employed within the framework of Density Functional Theory (DFT), effectively addresses the issue of gauge-origin dependence, leading to accurate predictions of chemical shifts for various nuclei. lmaleidykla.ltaps.org
The process involves optimizing the molecular geometry of the compound, typically using a functional like B3LYP with a suitable basis set such as 6-311G+(2d,p) or 6-311++G**. lmaleidykla.ltdergipark.org.tr Following optimization, the GIAO method is used to compute the isotropic magnetic shielding tensors (σ) for each atom. lmaleidykla.lt These theoretical shielding values are then converted into chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS). For studies in solution, a solvent model like the Polarizable Continuum Model (PCM) can be incorporated to account for solvent effects on the chemical shifts. dergipark.org.trdergipark.org.tr
The calculated ¹H and ¹³C NMR chemical shifts for this compound, based on the GIAO method, provide a theoretical spectrum that can be directly compared with experimental results. This comparison helps validate the computed structure and aids in the definitive assignment of NMR signals.
Table 1: Illustrative GIAO-Calculated ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound This table presents a representative example of data obtained from GIAO calculations.
| Atom | Calculated ¹³C Shift (ppm) | Atom | Calculated ¹H Shift (ppm) |
| C (Carboxyl) | 171.5 | H (Carboxyl) | 11.8 |
| C-1 | 150.2 | H (Amino) | 4.5 |
| C-2 | 118.9 | H-3 | 7.6 |
| C-3 | 131.8 | H-5 | 6.5 |
| C-4 | 115.1 | H-6 | 6.4 |
| C-5 | 130.5 | H (Ethyl-CH₂) | 2.6 |
| C-6 | 114.3 | H (Ethyl-CH₃) | 1.2 |
| C (Ethyl-CH₂) | 25.4 | ||
| C (Ethyl-CH₃) | 14.1 |
Simulation of Infrared Spectra and Potential Energy Decompositions
Computational methods are invaluable for interpreting vibrational spectra, such as those obtained from Fourier-Transform Infrared (FT-IR) spectroscopy. Theoretical simulations of the IR spectrum of this compound can be performed using DFT calculations, which yield harmonic vibrational frequencies. researchgate.net These calculations provide a set of vibrational modes, each with a specific frequency and intensity.
A crucial step in analyzing the calculated spectrum is the Potential Energy Decomposition (PED) analysis. dergipark.org.tr PED assigns the calculated vibrational frequencies to specific molecular motions, such as stretching, bending, or rocking of particular bonds or functional groups. dergipark.org.trdergipark.org.tr This detailed assignment allows for a much deeper understanding of the IR spectrum than simple visual comparison, clarifying the contributions of different functional groups (e.g., -COOH, -NH₂, and the ethyl group) to each observed band. researchgate.net For instance, PED can distinguish between the symmetric and asymmetric stretching modes of the nitro group in nitro compounds or the various vibrations within a benzene (B151609) ring. researchgate.net
Table 2: Sample Simulated Vibrational Frequencies and Potential Energy Decomposition (PED) for Key Modes of this compound This table is an illustrative example of the data generated from IR simulations and PED analysis.
| Calculated Frequency (cm⁻¹) | IR Intensity | PED (%) and Assignment |
| 3450 | Medium | 98% ν(N-H) symmetric stretch |
| 3350 | Medium | 99% ν(N-H) asymmetric stretch |
| 3050 | Low | 95% ν(O-H) stretch |
| 2970 | Medium | 97% ν(C-H) asymmetric stretch (CH₃) |
| 1685 | High | 85% ν(C=O) stretch, 10% δ(C-C-O) |
| 1620 | High | 75% δ(N-H) scissoring, 15% ν(C-C) ring |
| 1425 | Medium | 60% δ(O-H) in-plane bend, 30% ν(C-O) |
| 1250 | High | 70% ν(C-N) stretch, 20% δ(C-H) ring |
ν: stretching; δ: bending/scissoring
Conformational Landscape and Reactivity Studies
Exploration of Potential Energy Surfaces for Tautomerism and Rotational Barriers
Molecules like this compound can exist in different conformations and tautomeric forms. Computational chemistry allows for the exploration of these possibilities by mapping the molecule's potential energy surface (PES). dergipark.org.tr A relaxed PES scan is a common technique used to study conformational changes, such as the rotation around single bonds or the transfer of a proton in a tautomeric equilibrium. researchgate.net
For this compound, two key processes can be investigated:
Rotational Barriers: The rotation of the ethyl (-CH₂CH₃) and carboxylic acid (-COOH) groups relative to the benzene ring can be studied. By performing a relaxed PES scan along the dihedral angle defining this rotation, a potential energy profile is generated. dergipark.org.tr This profile reveals the energy of different rotational conformers and the height of the energy barriers separating them, providing insight into the molecule's flexibility and the most stable conformations at room temperature. dergipark.org.tracs.org
Tautomerism: Aminobenzoic acids can exhibit tautomerism, particularly proton transfer. dergipark.org.tr In the solid state or in solution, intermolecular hydrogen bonds can form dimers, and a proton can be exchanged between the carboxylic acid groups of two molecules. PES scans can model this proton transfer pathway, calculating the activation energy required for the transformation and determining the relative stability of the resulting tautomer. dergipark.org.trresearchgate.net
These studies are critical for understanding the structural dynamics and potential reactivity pathways of the molecule. acs.org
Computational Analysis of Aromaticity and Stability
The stability and reactivity of an aromatic compound are intrinsically linked to its electronic structure. Computational methods provide quantitative measures to assess these properties.
Aromaticity Analysis: The degree of aromaticity can be quantified using various indices, with the Harmonic Oscillator Model of Aromaticity (HOMA) being a widely used geometric descriptor. dergipark.org.trresearchgate.net The HOMA index is calculated based on the bond lengths of the aromatic ring, where a value of 1 indicates a fully aromatic system (like benzene) and lower values suggest a deviation from ideal aromaticity. Computational analysis can determine the HOMA index for the benzene ring in this compound, providing a quantitative measure of its aromatic character.
Molecular Stability and Reactivity: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental quantum chemical descriptors. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a crucial indicator of molecular chemical stability. researchgate.net A large HOMO-LUMO gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests the molecule is more reactive. These values can be readily calculated using DFT methods.
Table 3: Illustrative Calculated Molecular Properties of this compound
| Property | Calculated Value |
| HOMO Energy | -5.89 eV |
| LUMO Energy | -1.95 eV |
| HOMO-LUMO Gap (ΔE) | 3.94 eV |
| HOMA Index | 0.985 |
Molecular Modeling and Dynamics
Molecular Docking for Ligand-Target Interaction Analysis
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. nih.govbioinformation.net This method is a cornerstone of structure-based drug design, allowing researchers to model the interaction between a small molecule, such as this compound, and a biological target at the atomic level. nih.govnanobioletters.com
The docking process involves two main steps:
Sampling: The ligand's conformational space is explored, and various possible binding poses within the receptor's active site are generated. nih.gov
Scoring: A scoring function is used to estimate the binding affinity for each generated pose, ranking them to identify the most favorable binding mode. nanobioletters.comnih.gov
For this compound, molecular docking could be used to screen for potential protein targets. The results of a docking simulation provide a predicted binding energy (or score), which indicates the stability of the ligand-receptor complex, and detailed information about the intermolecular interactions. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic forces between the ligand and specific amino acid residues in the protein's binding site. researchgate.net This information is invaluable for understanding the molecular basis of a ligand's biological activity and for guiding the design of more potent analogs. bioinformation.netnanobioletters.com
Table 4: Example of Molecular Docking Results for this compound with a Hypothetical Protein Target
| Parameter | Result |
| Binding Energy (kcal/mol) | -7.2 |
| Interacting Residues | TYR 85, LYS 120, GLN 78, PHE 152 |
| Hydrogen Bonds | -COOH with TYR 85, -NH₂ with GLN 78 |
| Hydrophobic Interactions | Ethyl group with PHE 152 |
Computational Crystal Structure Prediction (CSP)
Computational Crystal Structure Prediction (CSP) is a field dedicated to predicting the crystal structure of a molecule from its chemical diagram alone. This process is of significant interest as different crystal packing arrangements, known as polymorphs, can lead to vastly different physical properties.
The methodology for CSP often involves a multi-stage approach. Initially, a vast number of potential crystal packing arrangements are generated. The stability of these structures is then evaluated using lattice energy minimization. In a primary approximation, intermolecular electrostatic interactions can be modeled using atomic charges, and the molecular deformation energy is interpolated from pre-computed quantum mechanical values. researchgate.net To enhance accuracy, subsequent stages may employ more sophisticated models, such as conformation-dependent multipole moments derived from the isolated-molecule charge density and on-the-fly quantum mechanical calculations for intramolecular energy. researchgate.net
For molecules capable of forming specific intermolecular interactions, such as the carboxylic acid and amino groups in this compound, the supramolecular synthon approach can be particularly effective. acs.org This method identifies energetically favorable and commonly occurring intermolecular hydrogen-bonding motifs (synthons) in related structures. acs.org These synthons are then used to screen and rank the computationally generated structures, with the assumption that the experimental structure is likely to contain these kinetically favored motifs and will be present among the low-energy predictions. acs.org
Significant progress has been made in the field, as demonstrated in blind tests where participants successfully predicted the crystal structures of several small organic molecules given only their chemical diagrams. researchgate.net These successes often rely on evaluating the energies of a large number of computer-generated structures, highlighting the need for both accuracy and computational efficiency. d-nb.info Machine learning methods are increasingly being explored to accelerate and refine the energy calculations and analysis of the complex structural landscapes generated during CSP. d-nb.info
While a specific CSP study for this compound is not publicly documented, these established methodologies would be applied to predict its likely polymorphic forms. The process would involve generating thousands of potential crystal structures and ranking them based on their calculated lattice energies to identify the most thermodynamically stable arrangements.
Quantitative Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Property Relationship (QSPR) models are statistical tools that aim to predict the properties of a chemical compound based on its molecular structure. youtube.com This is achieved by establishing a mathematical relationship between calculated molecular descriptors and an experimentally determined property. youtube.comnih.gov
The fundamental principle of QSPR is that the structure of a molecule, encoded in its descriptors, dictates its physical and chemical properties. The process begins with defining the molecular structure and calculating a series of descriptors. These can range from simple constitutional indices (e.g., molecular weight, atom counts) to more complex quantum-chemical parameters. youtube.comnih.gov A dataset of compounds with known properties is used to "train" the model, typically using regression techniques like multiple linear regression or more advanced methods like computational neural networks. youtube.comnih.gov
For example, a QSPR model could be developed to predict the binding affinity of various cations to amino acids. Such a model might use descriptors related to both the amino acid and the cation to accurately forecast the interaction strength. nih.gov Similarly, QSPR can be used to predict fundamental properties like molar volume or enthalpy of combustion from the molecular formula. youtube.com
No specific QSPR studies for this compound are currently published. However, a typical QSPR study for this compound would involve:
Defining a set of related benzoic acid derivatives with known experimental values for a property of interest (e.g., solubility, melting point).
Calculating a wide range of molecular descriptors for each compound in the set, including this compound.
Using statistical methods to build a regression model that correlates the descriptors with the known property.
Validating the model using an external set of compounds to ensure its predictive power.
This resulting model could then be used to estimate the property for this compound and other similar compounds for which experimental data is unavailable.
Thermodynamic Investigations using Computational Methods
Computational methods are invaluable for determining the thermodynamic properties of substances, providing insights into their stability, phase behavior, and interactions.
Calculation of Sublimation Enthalpies and Entropies
The enthalpy (ΔHsub) and entropy (ΔSsub) of sublimation are key thermodynamic parameters that describe the phase transition of a substance directly from a solid to a gas. These values are crucial for understanding the stability of the crystal lattice and the volatility of a compound.
Experimental determination of these properties often involves measuring the vapor pressure of the crystalline compound at different temperatures using techniques like the Knudsen mass-loss effusion method. researchgate.netresearchgate.net From the temperature dependence of the vapor pressure, the standard molar enthalpies and Gibbs energies of sublimation can be derived. researchgate.netresearchgate.net
While direct computational studies on the sublimation of this compound are not available, data for the closely related compound, 4-ethylbenzoic acid, has been determined experimentally. These values provide a reasonable estimate for what might be expected for the title compound.
Table 1: Thermodynamic Properties of Sublimation for 4-Ethylbenzoic Acid at T = 298.15 K
| Property | Value | Unit |
| Standard Molar Enthalpy of Sublimation (ΔGosub) | 108.9 ± 1.1 | kJ·mol-1 |
| Standard Molar Entropy of Sublimation (ΔSosub) | 192.3 | J·mol-1·K-1 |
| Standard Molar Gibbs Energy of Sublimation (ΔHosub) | 51.6 ± 1.1 | kJ·mol-1 |
Source: Adapted from a study on 4-n-alkylbenzoic acids. researchgate.net
Modeling of Solute-Solvent and Solvent-Solvent Interactions
Understanding the interactions between a solute and a solvent is fundamental to predicting solubility, which is critical in processes like crystallization and formulation. Computational models can provide a detailed picture of these interactions.
The Abraham solvation parameter model is a linear free energy relationship used to describe the transfer of a solute between different phases. unt.edu It correlates partition coefficients or solubility data with solute descriptors that quantify properties like hydrogen bond acidity and basicity, polarizability, and molecular volume. This model has been applied to various compounds, including 4-aminobenzoic acid, to characterize their solubilizing abilities in different solvents. unt.edu
Another approach involves using an external electric field in quantum chemistry calculations to simulate the effect of the solvent. mdpi.com This method can help distinguish between the effects of the macroscopic reaction field of the solvent (a bulk property) and specific solute-solvent interactions, such as hydrogen bonding. mdpi.com The changes in the electron density of the solute molecule under this simulated field provide insight into how the solvent environment influences its properties. mdpi.com
Thermodynamic models like the modified Apelblat equation and the λh (Buchowski) equation are often used to correlate experimental solubility data with temperature. researchgate.netresearchgate.net Furthermore, analysis of the thermodynamic functions of mixing (Gibbs free energy, enthalpy, and entropy) can reveal whether a dissolution process is spontaneous and what drives it (i.e., whether it is enthalpy- or entropy-driven). researchgate.netresearchgate.net For instance, a positive enthalpy of solvation indicates an endothermic dissolution process, where energy is required to break the solute-solute and solvent-solvent interactions. researchgate.net
For this compound, these computational models would be employed to:
Predict its solubility in a range of solvents.
Quantify the strength of hydrogen bonding between its carboxylic acid and amino groups and various solvent molecules.
Understand the balance between the energy required to break the crystal lattice bonds and the energy gained from solvating the individual molecules.
Reaction Mechanisms and Kinetic Investigations
Detailed Mechanistic Elucidation of Synthetic Transformations
The synthesis of 4-Amino-2-ethylbenzoic acid itself can be challenging, with literature reports indicating that methods such as those starting from 4-ethylisatin or involving the nitration of 2-ethylaniline (B167055) can suffer from the formation of unwanted regioisomers and low yields. google.com
The synthesis of aminobenzoic acid derivatives often involves the formation of several key intermediates. For instance, in the synthesis of related compounds, the reduction of a nitro group is a common step. google.com In the case of this compound synthesis via nitration of 4-ethylbenzoic acid, a nitro-substituted intermediate, 4-ethyl-3-nitrobenzoic acid, is formed. The characterization of such intermediates is crucial for understanding the reaction progression. Techniques like NMR and IR spectroscopy are instrumental in identifying the structural features of these transient species. For example, in the characterization of 4-ethyl-3-nitrobenzoic acid, the ¹³C NMR spectrum shows a signal for the nitro group-bearing carbon at approximately 148–150 ppm, while IR spectroscopy reveals strong absorptions around 1700 cm⁻¹ (C=O), 1530 cm⁻¹ (asymmetric NO₂), and 1350 cm⁻¹ (symmetric NO₂).
In other synthetic routes, such as those involving the use of protecting groups, intermediates like 4-(Fmoc-2-aminoethyl)benzoic acid are utilized. The Fmoc (fluorenylmethyloxycarbonyl) group serves to protect the amino functionality during subsequent chemical transformations. This protecting group can be selectively removed under basic conditions, typically with piperidine, to yield the free amine for further reactions.
The substituents on the benzene (B151609) ring of this compound, namely the amino (-NH₂), ethyl (-CH₂CH₃), and carboxylic acid (-COOH) groups, exert significant electronic and steric effects that dictate the reactivity and regioselectivity of further transformations.
The amino group is a strong activating group and an ortho-, para-director due to its electron-donating resonance effect. Conversely, the carboxylic acid group is a deactivating group and a meta-director because of its electron-withdrawing inductive and resonance effects. quora.com The ethyl group is a weak activating group and an ortho-, para-director through its electron-donating inductive effect.
The interplay of these substituent effects is critical. For instance, in electrophilic aromatic substitution reactions, the activating amino group will strongly direct incoming electrophiles to the positions ortho and para to it. However, the position ortho to the amino group and meta to the carboxylic acid (position 3) is also influenced by the deactivating nature of the carboxyl group. Steric hindrance from the ethyl group at the 2-position can also play a significant role in disfavoring substitution at the adjacent 3-position. lumenlearning.com
Studies on related substituted benzoic acids have shown that electron-donating groups decrease the acidity of the carboxylic acid by destabilizing the carboxylate anion, while electron-withdrawing groups increase acidity by stabilizing the anion. libretexts.org This correlation between substituent effects and acidity can be a useful predictor of reactivity in electrophilic aromatic substitution. libretexts.org For example, the pKa of p-(trifluoromethyl)benzoic acid (3.6) being lower than that of benzoic acid (4.19) indicates that the trifluoromethyl group is electron-withdrawing and thus a deactivating group. libretexts.org
In electrophilic substitution reactions on this compound, the directing effects of the substituents are paramount. The powerful ortho-, para-directing influence of the amino group at position 4 would favor substitution at positions 3 and 5. The ethyl group at position 2, also an ortho-, para-director, would reinforce substitution at position 5 and direct to position 6. The carboxylic acid at position 1 is a meta-director, which would favor substitution at positions 3 and 5.
Therefore, considering the combined effects:
Position 3: Favored by the amino group (ortho) and the carboxylic acid group (meta). However, it is adjacent to the bulky ethyl group, which may introduce steric hindrance.
Position 5: Favored by the amino group (ortho), the ethyl group (para), and the carboxylic acid group (meta). This position is likely the most favored for electrophilic attack due to the synergistic directing effects and lower steric hindrance compared to position 3.
Position 6: Favored by the ethyl group (ortho) but disfavored by the amino group (meta).
In practice, for disubstituted benzenes where an activating group and a deactivating group are present, the activating group's directing effect typically dominates. lumenlearning.com Thus, the amino group would be the primary director of electrophilic substitution.
For example, in the nitration of 4-ethylbenzoic acid, the ethyl group directs the incoming nitro group primarily to the ortho position (position 3), yielding 4-ethyl-3-nitrobenzoic acid. This demonstrates the directing power of the alkyl group in the absence of a stronger activating group like an amino group.
Kinetic Profiling of Chemical Reactions
The kinetics of reactions involving this compound are influenced by a multitude of factors, including the intrinsic reactivity of the molecule and the external reaction conditions.
Studies on the nitration of similar molecules, such as benzoic acid, show that the reaction with a mixture of concentrated nitric and sulfuric acids primarily yields the meta-substituted product. docbrown.info The rate of nitration is influenced by the substituents present. For example, the nitration of chlorobenzene (B131634) has been studied in continuous-flow microreactor systems, and a kinetic model was developed to determine the apparent reaction rate constant. thieme-connect.com
In amide formation reactions, which are relevant for the derivatization of the carboxylic acid group of this compound, the kinetics can be complex. For example, in carbodiimide-mediated couplings, the reaction rate can be independent of the concentration of additives like N-hydroxybenzotriazole (HOBt), indicating that the rate-determining step is the reaction between the carboxylic acid and the carbodiimide (B86325) to form an O-acylisourea intermediate. luxembourg-bio.com The pH of the reaction medium can significantly affect the observed rate constants. luxembourg-bio.com
The following table summarizes representative kinetic data for related reactions, illustrating the types of parameters that would be relevant for this compound.
| Reaction | Substrate | Reagents | Solvent | Temperature (°C) | Rate Constant | Reference |
| Amide Formation | 5-amino-2-[2-(4-fluorophenyl)ethyl]benzoic acid | EDCI, MIPE | NMP | 19.6 | kP = 4.1 x 10⁴ M⁻¹s⁻¹ (for reaction with EDCIH₂²⁺) | luxembourg-bio.com |
| Nitration | Chlorobenzene | HNO₃/H₂SO₄ | Microreactor | - | Apparent rate constant determined | thieme-connect.com |
| Nitration | o-nitrotoluene | - | - | - | Activation Energy = 72.358 kJ/mol | thieme-connect.com |
| Nitration | p-nitrotoluene | - | - | - | Activation Energy = 50.207 kJ/mol | thieme-connect.com |
EDCI: 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, MIPE: isopropyl L-methioninate, NMP: 1-methyl-2-pyrrolidinone
Reaction conditions such as temperature, pressure, solvent, and catalyst concentration have a profound impact on the kinetic parameters of chemical reactions involving this compound.
Temperature: Generally, an increase in temperature leads to an increase in the reaction rate, as described by the Arrhenius equation. This is due to the increased kinetic energy of the molecules, resulting in more frequent and energetic collisions. For example, in the hydrogenation of 7-amino-3-methylphthalide (B179308) to 2-amino-6-ethylbenzoic acid, a related compound, increasing the temperature can allow for a reduction in pressure while maintaining a reasonable reaction rate. google.com
Pressure: For reactions involving gaseous reactants, such as hydrogenation, pressure is a critical parameter. Increasing the hydrogen pressure can increase the rate of reaction. google.com However, safety considerations often dictate the optimal pressure range. google.com
Solvent: The polarity and proticity of the solvent can influence reaction rates and even alter reaction mechanisms. For instance, studies on Schiff bases derived from aminobenzoic acids have shown that the electronic absorption spectra are dependent on solvent polarity, indicating solute-solvent interactions. unilag.edu.ngscirp.org
Catalyst: The choice and concentration of a catalyst can dramatically affect reaction kinetics. In the hydrogenation of nitro compounds to form amino groups, catalysts such as palladium on carbon or Raney nickel are commonly used. google.com The effectiveness of a particular catalyst can be pH-dependent. google.com For example, Raney nickel has been found to be a preferred catalyst for the reduction of a related phthalide (B148349) derivative at a pH of 7 or higher in water. google.com
Advanced Applications in Chemical Science and Technology
Design and Synthesis of Advanced Organic Materials
The unique architecture of 4-Amino-2-ethylbenzoic acid, with its reactive functional groups and defined substitution pattern, makes it a target for inclusion in the synthesis of sophisticated organic materials where specific properties are desired.
While direct research on the integration of this compound into common polymers is not extensively documented, its structural analogs are recognized for their role in creating high-performance materials. For instance, the closely related 4-Amino-2-methylbenzoic acid is utilized in the development of advanced polymer systems, where it helps to improve the efficacy and characteristics of the final formulations. chemimpex.comchemimpex.com The function of these aminobenzoic acids as monomers or additives is to impart specific traits such as thermal stability, mechanical strength, or unique solubility characteristics.
A pertinent application in the realm of advanced polymer systems is the synthesis of metal-organic frameworks (MOFs). Research has been conducted on creating lamellar hybrid materials using derivatives like 4-ethylbenzoic acid and 4-aminobenzoic acid with inorganic sources such as aluminum nitrate. rsc.org These studies demonstrate that the selection of organic spacers is crucial, affecting not only the structure but also the reactivity and adsorption properties of the resulting materials. rsc.org For example, the textural properties of such hybrid materials, studied via CO2 adsorption, are directly influenced by the functional groups on the benzoic acid spacer. rsc.org The direct acylation of aminobenzoic acids, a fundamental reaction in polymer synthesis, is a method where this compound is listed as a representative reactant. google.com This highlights its potential as a monomer in the synthesis of specialized polyamides or other condensation polymers where its structure can contribute to unique material properties.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | nih.gov |
| Molecular Formula | C₉H₁₁NO₂ | nih.gov |
| Molecular Weight | 165.19 g/mol | nih.gov |
| CAS Number | 2486-74-0 | nih.gov |
| Canonical SMILES | CCC1=C(C=CC(=C1)N)C(=O)O | nih.gov |
| XLogP3 | 1.6 | nih.gov |
| Hydrogen Bond Donor Count | 2 | nih.gov |
| Hydrogen Bond Acceptor Count | 3 | nih.gov |
Development of Chemical Precursors and Specialty Intermediates
This compound serves as a versatile intermediate in multi-step organic syntheses, leading to a wide range of value-added chemicals for various industrial sectors.
Aromatic amino acid derivatives are recognized as crucial building blocks in the synthesis of agrochemicals and other industrial chemicals. chemimpex.com The related compound, 4-Amino-2-methylbenzoic acid, is explicitly noted for its role as an intermediate in producing agrochemicals. chemimpex.comchemimpex.com The functional groups of these molecules allow them to be key components in the synthesis of complex structures with desired biological activity for crop protection or specialized industrial performance. The unique structure of these aminobenzoic acids allows them to participate in reactions that form more complex molecules, making them invaluable in organic synthesis. chemimpex.com
The synthesis of dyes and pigments is a significant application for aminobenzoic acid derivatives. The amino group can be readily diazotized and then coupled with other aromatic compounds to form azo compounds, which are a major class of synthetic colorants. researchgate.net Research has demonstrated the synthesis of novel azo dyes by diazotizing various amino-methylbenzoic acids and coupling them with components like 8-hydroxy quinoline. researchgate.net Specifically, 4-Amino-2-methylbenzoic acid is used in the formulation of dyes to provide vibrant colors for textiles and plastics. chemimpex.com Furthermore, other related compounds, such as 4-(2-Amino-ethyl)benzoic acid hydrochloride, are also employed in the production of dyes and pigments for the textile and cosmetic industries. chemimpex.com This established utility for its analogs underscores the potential of this compound as a precursor for creating a diverse palette of colors in various materials.
The molecular framework of this compound is of significant interest in medicinal chemistry, where it can serve as a scaffold or an intermediate for creating complex pharmacophores—the essential molecular features responsible for a drug's biological activity. A notable example is the development of metallo-β-lactamase (MBL) inhibitors, which are crucial for combating antibiotic resistance. researchgate.net Researchers have synthesized analogues with a 2-ethylbenzoic acid substituent at position 4 of a 1,2,4-triazole-3-thione scaffold to create potent inhibitors of VIM-type MBLs. researchgate.net
Additionally, the general class of aminobenzoic acids is vital in pharmaceutical development. The structural analog, 4-Amino-2-methylbenzoic acid, serves as a key intermediate in the synthesis of pharmaceuticals like analgesics and anti-inflammatory drugs. chemimpex.com The use of such compounds as building blocks for peptide-like drugs further highlights their importance. The process often involves creating ligand-based pharmacophore models to identify key binding features for specific biological targets, such as Hypoxia Inducible Factor-1 (HIF-1), a factor in tumor progression. tandfonline.com
Table 2: Applications of this compound and Its Analogs as Chemical Intermediates
| Compound/Analog | Application Area | Specific Use/Product | Source |
|---|---|---|---|
| This compound | Medicinal Chemistry | Synthesis of metallo-β-lactamase (MBL) inhibitors. | researchgate.net |
| 4-Amino-2-methylbenzoic acid | Pharmaceuticals | Intermediate for analgesics and anti-inflammatory drugs. | chemimpex.com |
| 4-Amino-2-methylbenzoic acid | Dyes & Pigments | Formulation of dyes for textiles and plastics. | chemimpex.com |
| Amino-methylbenzoic acids | Dyes & Pigments | Precursors for azo dyes via diazotization and coupling. | researchgate.net |
| 4-Amino-2-methylbenzoic acid | Agrochemicals | Building block in the synthesis of agrochemicals. | chemimpex.comchemimpex.com |
| 4-(2-Amino-ethyl)benzoic acid HCl | Dyes & Pigments | Production of dyes and pigments for textiles and cosmetics. | chemimpex.com |
Methodological Innovations in Chemical Analysis and Separation
In the field of chemical analysis, specific reagents are often required for the detection and quantification of compounds. This compound and its analogs can play a role in this domain. The related 4-Amino-2-methylbenzoic acid is noted to act as a reagent in various analytical techniques, including chromatography and spectroscopy, where it facilitates the analysis of other compounds in complex mixtures. chemimpex.com While not a methodological innovation in itself, its use as a standard or reagent is a key application in analytical chemistry. Furthermore, the characterization of advanced materials derived from these benzoic acids, such as the study of MOF textural properties by CO2 adsorption isotherms, represents an important application of analytical methodologies to materials science. rsc.org
Development of Chemical Standards for Chromatographic Techniques
In the field of analytical chemistry, the purity and precise characterization of compounds are paramount. This compound serves as a high-quality reference standard for pharmaceutical testing and other analytical applications. biosynth.com Reference standards are crucial for method validation, qualification, and quantification in chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
The use of benzoic acid derivatives as analytical standards is a well-established practice. For instance, related compounds such as 4-Amino-2-methylbenzoic acid and 4-Amino-3-nitrobenzoic acid are also used as standards in HPLC to quantify similar compounds in complex mixtures, ensuring quality control in manufacturing and analysis. ruifuchemical.comlabproinc.comavantorsciences.comnbinno.com The availability of this compound as a certified reference material allows laboratories to achieve highly accurate and reliable data in their analyses. biosynth.com Its consistent quality and known purity (e.g., ≥98% by HPLC) make it suitable for calibrating analytical instruments and validating analytical methods. avantorsciences.com
The table below summarizes the properties of a related compound, 4-Amino-2-methylbenzoic acid, often used as a reference material, highlighting the typical data provided for such standards.
| Property | Value | Technique/Standard |
|---|---|---|
| Purity | Min. 98.0% | HPLC,T |
| CAS Number | 2486-75-1 | N/A |
| Molecular Formula | C8H9NO2 | N/A |
| Molecular Weight | 151.17 g/mol | N/A |
| Melting Point | 164 °C | N/A |
| Physical State | Solid | N/A |
Ligand Design for Affinity Separation and Purification Processes
Affinity chromatography is a powerful technique that separates molecules based on highly specific biological interactions between a target molecule and a ligand immobilized on a chromatography matrix. ualberta.ca The design of effective ligands is central to the success of this method. The bifunctional nature of this compound, possessing both an amino and a carboxylic acid group, makes it and its derivatives excellent candidates for ligand synthesis. These functional groups can be used to covalently attach the molecule to a solid support, such as a Sepharose or agarose (B213101) matrix, creating an affinity resin. sigmaaldrich.com
While direct research on this compound in this context is limited, extensive studies on its close analog, 4-amino-2-methylbenzoic acid, demonstrate the principle effectively. Researchers have synthesized a novel affinity gel, Sepharose 4B-l-tyrosine-4-amino-2-methylbenzoic acid, for the highly efficient purification of the enzyme polyphenol oxidase (PPO) from various plant sources. scispace.comnih.gov This novel gel showed significantly higher purification efficiency compared to a previously known affinity gel based on p-aminobenzoic acid. nih.gov The PPO enzymes from potato, mushroom, and eggplant were purified 41.17-fold, 64.47-fold, and 56.78-fold, respectively, in a single step using the new affinity material. scispace.comnih.gov
This application underscores the potential of this compound in creating customized affinity supports for purifying specific proteins or other biomolecules, a critical process in biotechnology and pharmaceutical development. researchgate.net
| PPO Source | Purification Fold (Novel 4-amino-2-methylbenzoic acid gel) | Purification Fold (Reference p-aminobenzoic acid gel) |
|---|---|---|
| Potato | 41.17 | 9.02 |
| Mushroom | 64.47 | 16.57 |
| Eggplant | 56.78 | 28.13 |
Adsorbent Material Development for Chemical Remediation
The presence of amino and carboxylic acid functional groups on an aromatic backbone makes this compound and its parent compounds suitable for developing adsorbent materials for environmental remediation. These functional groups can act as active sites for binding pollutants such as heavy metal ions.
Research on the parent compound, 4-aminobenzoic acid, has shown its effectiveness in creating novel adsorbents. When grafted onto a chitosan/epichlorohydrin composite, 4-aminobenzoic acid significantly enhanced the material's ability to adsorb heavy metal ions like Pb(II), Cu(II), Ni(II), Zn(II), and Cd(II) from water. nih.govresearchgate.net The adsorption process was found to be spontaneous and endothermic, fitting well with the Langmuir isotherm and pseudo-second-order kinetic models, which suggests a chemisorption mechanism. nih.govresearchgate.net Furthermore, the adsorbent could be effectively regenerated and reused for multiple cycles with no significant mass loss, highlighting its potential for commercial-scale applications. nih.govresearchgate.net
Similarly, related benzoic acid derivatives have been used to synthesize functionalized microporous metal-organic frameworks (MMOFs). nih.gov These materials exhibit high porosity and surface area, making them excellent candidates for gas adsorption and storage. nih.gov The ability to functionalize these materials allows for the tuning of their adsorptive properties for specific applications, including the capture of pollutants. The development of such materials is a key area of research for addressing environmental contamination. jmb.or.kr
| Parameter | Finding |
|---|---|
| Adsorbed Ions | Pb(II), Cu(II), Ni(II), Zn(II), Cd(II) |
| Kinetic Model | Pseudo-second order |
| Isotherm Model | Langmuir |
| Thermodynamics | Spontaneous and endothermic |
| Regeneration | Effective with 0.0% mass loss after three cycles |
Q & A
Basic Research Questions
Q. What are the key physicochemical characterization methods for 4-Amino-2-ethylbenzoic acid, and how do they ensure compound integrity?
- Answer : Essential methods include:
- Melting Point Analysis : Determines purity and consistency (e.g., discrepancies >5°C suggest impurities) .
- Chromatography (HPLC) : Validates purity (>98% by area under the curve) and identifies byproducts .
- Spectroscopy (FT-IR, NMR) : Confirms functional groups (e.g., -NH₂ at ~3400 cm⁻¹ in IR) and structural integrity .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (critical for stability studies) .
Q. How can researchers optimize the synthesis of this compound derivatives for reproducibility?
- Answer : Key steps include:
- Precursor Selection : Use high-purity reagents (e.g., >98% 4-amino-2-chlorobenzoic acid as a starting material) .
- Reaction Monitoring : Track intermediates via TLC or LC-MS to avoid side reactions (e.g., over-alkylation) .
- Purification : Employ recrystallization in ethanol/water mixtures to isolate derivatives with minimal impurities .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound analogs?
- Answer : Contradictions often arise from:
- Assay Variability : Standardize enzyme inhibition protocols (e.g., fixed pH and temperature) to reduce false positives/negatives .
- Structural Isomerism : Use computational docking (e.g., AutoDock Vina) to differentiate active vs. inactive conformers .
- Meta-Analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to identify outliers .
Q. How can computational modeling enhance the design of this compound-based enzyme inhibitors?
- Answer : Utilize:
- Molecular Dynamics (MD) : Simulate ligand-protein binding stability (e.g., RMSD <2 Å indicates stable interactions) .
- QSAR Models : Predict bioactivity using descriptors like logP and polar surface area (e.g., optimal logP = 1.5–3.5 for membrane permeability) .
- In Silico Toxicity Screening : Apply tools like ProTox-II to eliminate analogs with hepatotoxicity risks early in development .
Q. What crystallographic techniques are critical for resolving structural ambiguities in halogenated analogs of this compound?
- Answer : For analogs like 4-Amino-2-chlorobenzoic acid:
- Single-Crystal X-ray Diffraction : Determines unit cell parameters (e.g., monoclinic P21 space group, β = 104.257°) and hydrogen-bonding motifs .
- Electron Density Maps : Identify disorder in substituents (e.g., Cl vs. Br misassignment) .
- Cambridge Structural Database (CSD) Cross-Validation : Compare bond lengths/angles with known structures (e.g., C-Cl = 1.73–1.77 Å) .
Methodological Challenges and Solutions
Q. How should researchers address discrepancies in reported melting points for structurally similar benzoic acid derivatives?
- Answer :
- Controlled Conditions : Repeat measurements under identical conditions (e.g., heating rate = 1°C/min) .
- Impurity Profiling : Use DSC to detect eutectic mixtures or polymorphic transitions .
- Literature Cross-Check : Prioritize data from certified reference materials (e.g., Pharmaceutical Secondary Standards) .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
